molecular formula C23H25N3S B12708434 2-(2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium thiocyanate CAS No. 84560-11-2

2-(2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium thiocyanate

Cat. No.: B12708434
CAS No.: 84560-11-2
M. Wt: 375.5 g/mol
InChI Key: PCCXWQUHLWDNBR-UHFFFAOYSA-M
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Description

2-(2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium thiocyanate is a complex organic compound that belongs to the class of indolium salts This compound is characterized by its unique structure, which includes an indole moiety and a thiocyanate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium thiocyanate typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium thiocyanate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized indole compounds .

Scientific Research Applications

2-(2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium thiocyanate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium thiocyanate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-indole: A related compound with similar structural features but lacking the vinyl and thiocyanate groups.

    1,3,3-Trimethylindolium: Another related compound that shares the indolium core but differs in its substituents.

Uniqueness

2-(2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium thiocyanate is unique due to its combination of an indole moiety with a vinyl and thiocyanate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

84560-11-2

Molecular Formula

C23H25N3S

Molecular Weight

375.5 g/mol

IUPAC Name

(2E)-1,3,3-trimethyl-2-[2-(2-methyl-2,3-dihydroindol-1-ium-1-ylidene)ethylidene]indole;thiocyanate

InChI

InChI=1S/C22H25N2.CHNS/c1-16-15-17-9-5-7-11-19(17)24(16)14-13-21-22(2,3)18-10-6-8-12-20(18)23(21)4;2-1-3/h5-14,16H,15H2,1-4H3;3H/q+1;/p-1

InChI Key

PCCXWQUHLWDNBR-UHFFFAOYSA-M

Isomeric SMILES

CC1CC2=CC=CC=C2[N+]1=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C.C(#N)[S-]

Canonical SMILES

CC1CC2=CC=CC=C2[N+]1=CC=C3C(C4=CC=CC=C4N3C)(C)C.C(#N)[S-]

Origin of Product

United States

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